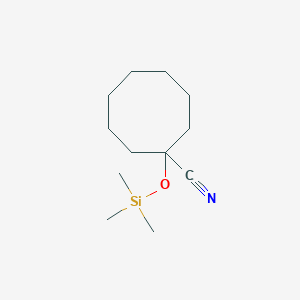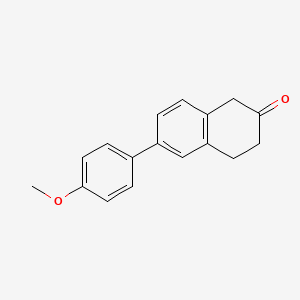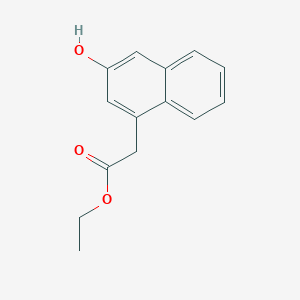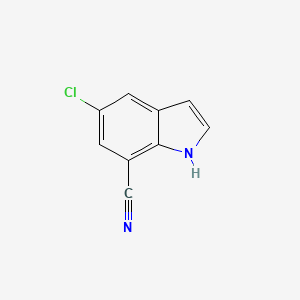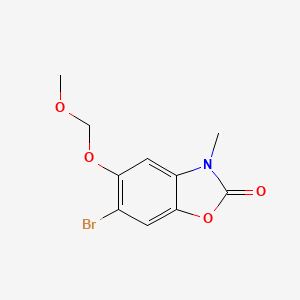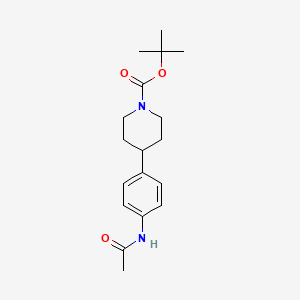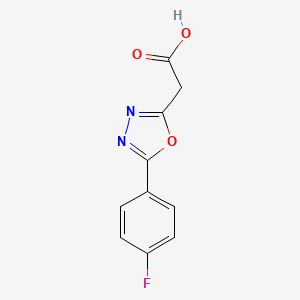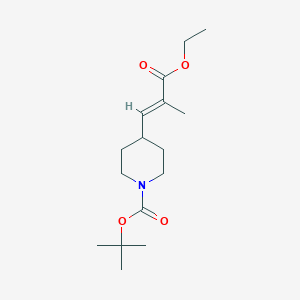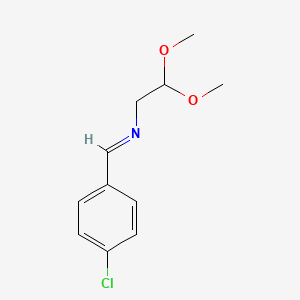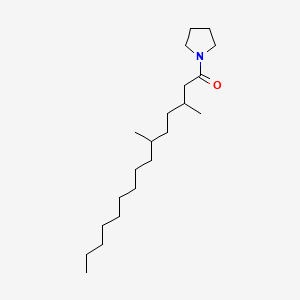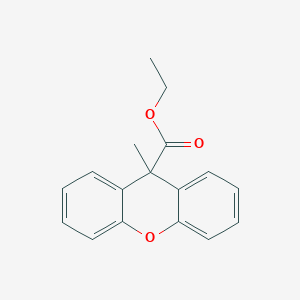
ethyl 9-methyl-9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-methyl-9H-xanthene-9-carboxylate is a chemical compound belonging to the xanthene family, which is characterized by its fused benzene and pyran rings. This compound is known for its fluorescent properties and is often used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Friedel-Crafts acylation reaction, where xanthene is reacted with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of xanthene followed by esterification with ethanol under acidic conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and nitro compounds.
Applications De Recherche Scientifique
Ethyl 9-methyl-9H-xanthene-9-carboxylate is widely used in scientific research due to its fluorescent properties. It serves as a fluorescent probe in biological imaging, helping researchers visualize cellular processes. Additionally, it is used in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of other fluorescent compounds.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. This property makes it useful in various applications, including biological imaging and material science.
Molecular Targets and Pathways Involved:
Biological Imaging: The compound targets specific cellular components, allowing for the visualization of cellular structures and processes.
Material Science: It is used in the development of materials with specific optical properties.
Comparaison Avec Des Composés Similaires
Fluorescein: A widely used fluorescent dye with similar applications in biological imaging.
Rhodamine: Another xanthene derivative used in fluorescence microscopy and flow cytometry.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
ethyl 9-methylxanthene-9-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-3-19-16(18)17(2)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17/h4-11H,3H2,1-2H3 |
Clé InChI |
OXOYOLADYXDRHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
